molecular formula C11H8N2O3 B1303104 3-(Pyrimidin-2-yloxy)benzoic acid CAS No. 176034-07-4

3-(Pyrimidin-2-yloxy)benzoic acid

Cat. No. B1303104
M. Wt: 216.19 g/mol
InChI Key: HDKBPBOMOPYWKQ-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yloxy)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrimidine ring through an ether bond at the 2-position of the pyrimidine. This structure is indicative of a molecule that could potentially serve as a building block for more complex chemical entities, given the reactive carboxylic acid group and the heterocyclic pyrimidine, which is a common motif in many pharmaceuticals.

Synthesis Analysis

The synthesis of related 2-(pyrimidin-2-yl)benzoic acids has been reported using a ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, followed by intramolecular condensation with 1,3-dielectrophiles . This method could potentially be adapted for the synthesis of 3-(pyrimidin-2-yloxy)benzoic acid by modifying the starting materials and reaction conditions to introduce the ether linkage.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(pyrimidin-2-yloxy)benzoic acid has been studied using X-ray diffraction, demonstrating the typical planar geometry of the pyrimidine ring and its substituents . Density functional theory (DFT) calculations can provide insights into the electronic structure, which is crucial for understanding the reactivity and interaction with other molecules .

Chemical Reactions Analysis

Compounds with pyrimidine and benzoic acid moieties can undergo various chemical reactions. For instance, the benzoic acid group can participate in esterification and amidation reactions, while the pyrimidine ring can engage in nucleophilic substitutions or act as a ligand in coordination chemistry . The specific reactivity of 3-(pyrimidin-2-yloxy)benzoic acid would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(pyrimidin-2-yloxy)benzoic acid can be inferred from related compounds. For example, the solubility, melting point, and acidity of the benzoic acid group are well-documented, and the presence of the pyrimidine ring is likely to influence these properties by altering the molecule's polarity and electronic distribution . Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to characterize the compound and confirm its purity and structure .

Scientific Research Applications

Herbicide Degradation and Environmental Behavior

  • Degradation by Soil Bacteria : A novel and broad-spectrum herbicide, ZJ0273, which is structurally related to 3-(Pyrimidin-2-yloxy)benzoic acid, was found to be degraded by Amycolatopsis sp. M3-1 isolated from soil. The degradation pathway was elucidated, highlighting the environmental fate of such compounds (Cai et al., 2012).

Synthetic Approaches and Chemical Transformations

  • Regioselective Synthesis : Novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines were synthesized via a solvent-free cyclocondensation process. This study demonstrates innovative approaches to synthesizing complex molecules that include the pyrimidin-2-yloxy motif (Quiroga et al., 2007).

  • New Synthetic Methodology : A new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids was developed, highlighting the versatility of pyrimidin-2-yloxy compounds in chemical synthesis (Hordiyenko et al., 2020).

Applications in Material Science

  • Corrosion Inhibition : Pyrimidine derivatives, including those related to 3-(Pyrimidin-2-yloxy)benzoic acid, were synthesized and evaluated as potential corrosion inhibitors, demonstrating the multifaceted applications of these compounds beyond their biological activity (Akbas et al., 2020).

Safety And Hazards

The safety information for 3-(Pyrimidin-2-yloxy)benzoic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

3-pyrimidin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBPBOMOPYWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974234
Record name 3-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yloxy)benzoic acid

CAS RN

5871-19-2
Record name 3-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yagci, M Gozelle, SG Kaya, Y Ozkan, AB Aksel… - Bioorganic & Medicinal …, 2021 - Elsevier
Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD + )-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals…

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